molecular formula C24H30N2O5 B14006517 Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate CAS No. 3850-45-1

Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate

Cat. No.: B14006517
CAS No.: 3850-45-1
M. Wt: 426.5 g/mol
InChI Key: AWYRARCUKRVSSB-UHFFFAOYSA-N
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Description

Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Deprotection: Free amines.

    Oxidation: Benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with enzymes and receptors, making it valuable in various research applications .

Properties

CAS No.

3850-45-1

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-3)25-22(27)20(15-18-10-6-4-7-11-18)26-24(29)31-16-19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,27)(H,26,29)

InChI Key

AWYRARCUKRVSSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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